3-(2-Ethylpyrimidin-4-yl)morpholine
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Overview
Description
3-(2-Ethylpyrimidin-4-yl)morpholine is a heterocyclic organic compound with the molecular formula C10H15N3O It features a morpholine ring attached to a pyrimidine ring, which is further substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylpyrimidin-4-yl)morpholine typically involves the reaction of 2-ethyl-4-chloropyrimidine with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylpyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The morpholine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
N-oxides: Formed through oxidation reactions.
Reduced Pyrimidine Derivatives: Formed through reduction reactions.
Scientific Research Applications
3-(2-Ethylpyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and infections.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(2-Ethylpyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, in antibacterial applications, it may disrupt bacterial cell membrane integrity or inhibit essential bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethylpyrimidin-4-yl)ethanol
- 4-(2-Ethylpyrimidin-4-yl)piperidine
- 2-(2-Ethylpyrimidin-4-yl)thiazole
Uniqueness
3-(2-Ethylpyrimidin-4-yl)morpholine is unique due to the presence of both a morpholine ring and a pyrimidine ring, which confer distinct chemical properties
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
3-(2-ethylpyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C10H15N3O/c1-2-10-12-4-3-8(13-10)9-7-14-6-5-11-9/h3-4,9,11H,2,5-7H2,1H3 |
InChI Key |
CWPBIMMGGAYJKY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=N1)C2COCCN2 |
Origin of Product |
United States |
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